molecular formula C8H10O8 B12737874 RAC-1,2,3,4-butanetetracarboxylic acid CAS No. 4799-96-6

RAC-1,2,3,4-butanetetracarboxylic acid

Cat. No.: B12737874
CAS No.: 4799-96-6
M. Wt: 234.16 g/mol
InChI Key: GGAUUQHSCNMCAU-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RAC-1,2,3,4-butanetetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers: meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is produced by the oxidation of tetrahydrophthalic anhydride .

Preparation Methods

Synthetic Routes and Reaction Conditions

RAC-1,2,3,4-butanetetracarboxylic acid is synthesized through the oxidation of tetrahydrophthalic anhydride . The reaction typically involves the use of strong oxidizing agents under controlled conditions to ensure the complete conversion of the anhydride to the tetra carboxylic acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

RAC-1,2,3,4-butanetetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Butanetricarboxylic acid
  • 1,2,4,5-Benzenetetracarboxylic acid
  • Mellitic acid

Uniqueness

RAC-1,2,3,4-butanetetracarboxylic acid is unique due to its four carboxylic acid groups, which allow it to form multiple ester bonds and crosslinked structures. This property makes it particularly effective as a crosslinking agent in textiles, providing superior wrinkle resistance compared to other polycarboxylic acids .

Properties

CAS No.

4799-96-6

Molecular Formula

C8H10O8

Molecular Weight

234.16 g/mol

IUPAC Name

(2S,3S)-butane-1,2,3,4-tetracarboxylic acid

InChI

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t3-,4-/m0/s1

InChI Key

GGAUUQHSCNMCAU-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.